molecular formula C32H46O6 B019865 Leptomycin A CAS No. 87081-36-5

Leptomycin A

Cat. No.: B019865
CAS No.: 87081-36-5
M. Wt: 526.7 g/mol
InChI Key: QECBVZBMGUAZDL-WRDLAOIUSA-N
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Description

Leptomycin A is a secondary metabolite produced by the bacterium Streptomyces spp. It was discovered alongside Leptomycin B and is known for its antifungal properties. This compound is a polyketide, a class of secondary metabolites that are biosynthesized by the polymerization of acetyl and propionyl subunits. This compound has garnered significant attention due to its ability to inhibit nuclear export, making it a valuable tool in biological research .

Biochemical Analysis

Biochemical Properties

Leptomycin A interacts with CRM1, blocking its function and preventing the nuclear export of multiple proteins . This interaction is crucial in biochemical reactions, as it influences the distribution of proteins within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to cause G1 cell cycle arrest in mammalian cells . Moreover, it inhibits the viability of certain cancer cell lines in a dose- and time-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting CRM1 . This results in the accumulation of CRM1 cargo proteins in the nucleus , altering gene expression and influencing cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit the viability of cancer cells in a time-dependent manner

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds like KPT-330, an orally bioavailable selective inhibitor of nuclear export (SINE), have shown significant anti-tumor activity in animal models

Metabolic Pathways

This compound is involved in the CRM1-mediated nuclear export pathway . It interacts with CRM1, affecting the nuclear-cytoplasmic trafficking of various proteins

Transport and Distribution

This compound is transported and distributed within cells through its interaction with CRM1 . By inhibiting CRM1, it affects the localization and accumulation of various proteins within the cell .

Subcellular Localization

This compound primarily localizes in the nucleus due to its interaction with CRM1 . It causes the accumulation of CRM1 cargo proteins in the nucleus , which can affect the activity and function of these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leptomycin A is primarily obtained through fermentation processes involving Streptomyces spp. The production strain is cultured in a suitable medium, and the compound is extracted from the culture filtrate and mycelia. The extraction process typically involves solvent extraction followed by purification using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting the nutrient composition, pH, temperature, and aeration of the culture medium. The use of genetically modified strains of Streptomyces spp. has also been explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Leptomycin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain or enhance its biological activity .

Scientific Research Applications

Leptomycin A has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the mechanisms of polyketide biosynthesis.

    Biology: Employed to investigate the process of nuclear export in eukaryotic cells.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit the nuclear export of tumor suppressor proteins.

    Industry: Utilized in the development of novel antifungal agents

Comparison with Similar Compounds

Leptomycin A is often compared with Leptomycin B, another polyketide produced by Streptomyces spp. While both compounds share similar structures and mechanisms of action, Leptomycin B is generally more potent than this compound. Other similar compounds include:

    Anguinomycins: These compounds also inhibit nuclear export by targeting CRM1.

    Selinexor: A synthetic inhibitor of CRM1 that has been approved for clinical use in treating certain cancers.

This compound is unique in its specific inhibition of CRM1 and its relatively lower potency compared to Leptomycin B, making it a valuable tool for studying the nuances of nuclear export inhibition .

Properties

CAS No.

87081-36-5

Molecular Formula

C32H46O6

Molecular Weight

526.7 g/mol

IUPAC Name

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid

InChI

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1

InChI Key

QECBVZBMGUAZDL-WRDLAOIUSA-N

SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

Isomeric SMILES

C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

Appearance

Colourless Film

Key on ui other cas no.

87081-36-5

Synonyms

NSC 369326

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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